Home > Products > Screening Compounds P15615 > Clopidogrel Metabolite II
Clopidogrel Metabolite II - 1287430-40-3

Clopidogrel Metabolite II

Catalog Number: EVT-1478101
CAS Number: 1287430-40-3
Molecular Formula: C25H26ClNO6S
Molecular Weight: 504.01
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clopidogrel carboxylic acid (Clopidogrel-acid), also known as SR26334, is the major inactive metabolite of the antiplatelet prodrug clopidogrel. [] It is formed primarily through the hydrolysis of clopidogrel by carboxylesterase 1 (CES1) in the liver. [, , ] While Clopidogrel-acid lacks antiplatelet activity, its formation significantly impacts the pharmacokinetics and pharmacodynamics of clopidogrel, influencing the availability of the parent drug for conversion into the active thiol metabolite. [, , , , ] As such, understanding its formation and disposition is crucial for optimizing clopidogrel therapy.

Future Directions
  • Further investigation into the influence of CES1 polymorphisms on Clopidogrel-acid formation and clopidogrel response variability. [, ]

  • Development of improved analytical techniques for the rapid and sensitive quantification of Clopidogrel-acid and other clopidogrel metabolites. []

Overview

Clopidogrel Metabolite II, also known as the active metabolite of clopidogrel, is a significant compound in pharmacology, particularly in the context of antiplatelet therapy. Clopidogrel itself is a prodrug that requires metabolic activation to exert its therapeutic effects. The primary function of Clopidogrel Metabolite II is to inhibit platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events such as myocardial infarction and stroke. This compound is classified as a synthetic organic compound and acts specifically on the P2Y12 receptor, an important target in platelet activation pathways.

Source and Classification

Clopidogrel is derived from a class of medications known as thienopyridines. It is synthesized through various chemical processes and is administered orally. The active metabolite is produced primarily in the liver through biotransformation involving cytochrome P450 enzymes, particularly CYP2C19, CYP1A2, and CYP2B6. The compound falls under the classification of antiplatelet agents and is recognized for its role in preventing cardiovascular diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Clopidogrel Metabolite II involves several steps:

  1. Initial Conversion: Clopidogrel undergoes oxidation by cytochrome P450 enzymes to form 2-oxo-clopidogrel.
  2. Formation of Active Metabolite: This intermediate then reacts to form the active thiol metabolite through a series of enzymatic reactions.
  3. Stereochemistry: The active metabolite exhibits specific stereochemical configurations that are crucial for its pharmacological activity. The active form has a unique configuration at the C3-C16 double bond and a critical thiol group that facilitates binding to the P2Y12 receptor.

The process is complex and requires precise control over reaction conditions to ensure the formation of the desired stereoisomer, which is responsible for the antiplatelet effect.

Molecular Structure Analysis

Structure and Data

Clopidogrel Metabolite II has the molecular formula C16H18ClNO4SC_{16}H_{18}ClNO_4S and can be represented structurally as follows:

  • IUPAC Name: (2Z)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid
  • Molecular Weight: Approximately 342.84 g/mol
  • Structural Features: The compound features a thiol group, a piperidine ring, and a chlorophenyl moiety, which are essential for its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving Clopidogrel Metabolite II is its irreversible binding to the P2Y12 receptor on platelets. This interaction leads to:

  1. Formation of Disulfide Bonds: The thiol group in the metabolite forms disulfide bonds with cysteine residues on the receptor.
  2. Inhibition of Platelet Activation: By binding irreversibly, it prevents ADP from activating platelets, thereby inhibiting aggregation.

These reactions are critical for its therapeutic efficacy in preventing thromboembolic events.

Mechanism of Action

Process and Data

The mechanism by which Clopidogrel Metabolite II exerts its effects involves several key steps:

  1. Inhibition of P2Y12 Receptor: The active metabolite binds specifically to the P2Y12 receptor, inhibiting its activation by ADP.
  2. Signal Transduction Blockade: This blockade prevents downstream signaling pathways that lead to platelet activation and aggregation.
  3. Clinical Implications: The onset of action can be observed within two hours post-administration, with peak effects seen after a loading dose.

This mechanism underscores the importance of genetic factors such as variations in cytochrome P450 enzymes that can affect individual responses to clopidogrel therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Clopidogrel Metabolite II is soluble in organic solvents but has limited solubility in water.
  • Stability: The metabolite is relatively stable under physiological conditions but may degrade under extreme pH or temperature.
  • Half-life: The elimination half-life ranges from 0.5 to 1 hour, necessitating regular dosing for sustained antiplatelet effects.

These properties are crucial for understanding how the drug behaves in biological systems and its pharmacokinetics.

Applications

Scientific Uses

Clopidogrel Metabolite II is primarily used in clinical settings for:

  • Cardiovascular Disease Management: It is widely prescribed for patients at high risk of myocardial infarction or stroke.
  • Post-Surgical Care: Often used following procedures such as stent placements to prevent thrombosis.
  • Research Applications: Studies investigating genetic polymorphisms affecting drug metabolism and efficacy often focus on clopidogrel and its metabolites.
Introduction to Clopidogrel Pharmacology

Therapeutic Significance of Clopidogrel in Cardiovascular Diseases

Clopidogrel is a first-line antiplatelet agent for:

  • Acute Coronary Syndromes (ACS): Reduces myocardial infarction (MI) risk in patients with unstable angina or STEMI/NSTEMI [3].
  • Post-Percutaneous Coronary Intervention (PCI): Prevents stent thrombosis during dual antiplatelet therapy (DAPT) with aspirin [9].
  • Secondary Prevention: Lowers recurrent ischemic events in stroke/peripheral artery disease [8].

The 2025 SMART-CHOICE 3 trial demonstrated clopidogrel’s superiority over aspirin monotherapy post-PCI in high-risk patients (diabetes, prior MI, complex lesions), reducing all-cause death/MI/stroke by 29% without increased bleeding [9]. This positions clopidogrel as a preferred long-term therapy for ischemic risk mitigation.

Prodrug Activation and Metabolic Pathways

Clopidogrel is a prodrug requiring hepatic activation via a two-step oxidative process:

Key Metabolic Steps:

  • Intestinal Absorption:
  • 50% oral bioavailability, minimally affected by food [3].
  • Efflux transporter ABCB1 (P-glycoprotein) influences absorption variability [4].
  • Hepatic Biotransformation:
  • Step 1: 85% is hydrolyzed by carboxylesterase-1 (CES1) to inactive carboxylic acid metabolite (CLPM) [7].
  • Step 2: 15% undergoes CYP450-mediated oxidation:
  • Initial conversion to 2-oxo-clopidogrel by CYP2C19, CYP2B6, CYP1A2.
  • Subsequent metabolism to active thiol metabolite (CTM) by CYP2C19, CYP3A4, CYP2B6, CYP2C9 [4] [7].
  • Formation of Metabolite II:
  • CTM exists as four isomers (H1–H4). Only the H4 isomer (Metabolite II) binds irreversibly to P2Y12 [1].
  • Systemic exposure: Represents ~2% of administered dose due to rapid hydrolysis [7].

Table 1: Enzymes in Clopidogrel Bioactivation

Metabolic StepPrimary EnzymesOutput Metabolite
HydrolysisCES1Inactive carboxylic acid
First oxidationCYP2C19, CYP1A2, CYP2B62-Oxo-clopidogrel
Second oxidationCYP2C19, CYP3A4, CYP2C9Thiol metabolite (CTM)
IsomerizationNon-enzymaticActive H4 isomer (Metabolite II)

Influencing Factors:

  • Diabetes Mellitus (DM): Alters CES1/CYP2C19 activity, reducing Metabolite II exposure by 30–40% [7].
  • T Cell Deficiency: Upregulates Cyp2c/Cyp3a in mice, boosting Metabolite II formation [6].

Role of Metabolite II in Antiplatelet Activity

Metabolite II (H4) drives clopidogrel’s efficacy through:

Mechanism of Action:

  • Irreversible blockade of P2Y12 receptors via disulfide bonding to cysteine residues [4].
  • Suppresses ADP-induced glycoprotein IIb/IIIa activation, inhibiting platelet aggregation for 7–10 days (platelet lifespan) [3].

Pharmacodynamic Correlates:

  • Concentration-Response Relationship:
  • Metabolite II’s Cmax correlates inversely with ADP-induced platelet aggregation (r = -0.82, p = 0.025) [1].
  • Steady-state inhibition of platelet aggregation: 40–60% [3].

Table 2: Pharmacokinetic Parameters of Metabolite II vs. Inactive Isomers

ParameterH3 Isomer (Inactive)H4 Isomer (Metabolite II)
Cmax (ng/mL)5.29 ± 5.547.13 ± 6.32
AUCt (ng·h/mL)7.37 ± 6.7111.30 ± 9.58
Correlation with platelet inhibitionInsignificantp = 0.025

Impact of Pharmacogenomics:

  • CYP2C19 Polymorphisms:
  • Loss-of-function alleles (2, *3): Reduce Metabolite II formation by 30–50%, increasing cardiovascular events [2] [5] [8].
  • Gain-of-function allele (17): Enhances activation but elevates bleeding risk [5].
  • Clinical Outcomes:
  • CYP2C19 LOF carriers exhibit 2.7% recurrent event rates vs. 1.6% in non-carriers [2].
  • In high-risk stroke patients (ESRS ≥3), LOF carriers show 14.3% recurrent stroke vs. 2% in non-carriers [8].

Table 3: Clinical Outcomes by CYP2C19 Phenotype

PhenotypePrevalenceMajor Adverse Cardiac EventsRecurrent Stroke Risk
Ultrarapid Metabolizer7.9%LowestLow
Normal Metabolizer31%LowLow
Intermediate Metabolizer48.4%ModerateModerate
Poor Metabolizer12.7%HighestHigh

Therapeutic Monitoring Advances:

  • Point-of-Care Genotyping: Rapid CYP2C19 *2/ *3 testing enables tailored antiplatelet selection (e.g., prasugrel/ticagrelor in LOF carriers) [5].
  • Active Metabolite Quantification: HPLC-MS/MS assays validate Metabolite II as a biomarker for platelet inhibition [1].

Properties

CAS Number

1287430-40-3

Product Name

Clopidogrel Metabolite II

Molecular Formula

C25H26ClNO6S

Molecular Weight

504.01

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.